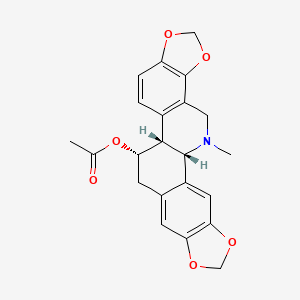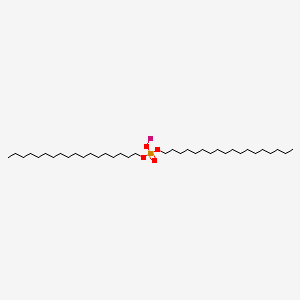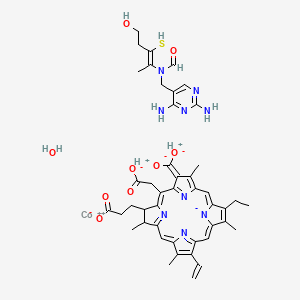
Cobaltate(2-), aqua(18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-21H,23H-porphine-2-propanoato(5-)-N(sup 21),N(sup 22),N(sup 23),N(sup 24))(N-((2,4-diamino-5-pyrimidinyl)methyl)-N-(4-hydroxy-2-mercapto-1-methyl-1-butenyl)formamide)-, dihydrogen, ((OC-6-24)-(2S-trans))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobaltate(2-), aqua(18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-21H,23H-porphine-2-propanoato(5-)-N(sup 21),N(sup 22),N(sup 23),N(sup 24))(N-((2,4-diamino-5-pyrimidinyl)methyl)-N-(4-hydroxy-2-mercapto-1-methyl-1-butenyl)formamide)-, dihydrogen, ((OC-6-24)-(2S-trans))- is a complex cobalt compound. It features a porphyrin ring structure with various functional groups attached, making it a subject of interest in coordination chemistry and bioinorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt ions with a porphyrin ligand. The process may include:
Ligand Synthesis: Preparation of the porphyrin ligand with the desired functional groups.
Metalation: Introduction of cobalt ions to the ligand under controlled conditions, often in the presence of a base.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions may occur in the presence of reducing agents.
Substitution: The functional groups attached to the porphyrin ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cobalt species, while substitution reactions may result in modified porphyrin derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst in various chemical reactions, including oxidation and reduction processes.
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Biology
Enzyme Mimics: Acts as a model for studying metalloenzymes and their mechanisms.
Drug Development:
Medicine
Diagnostic Agents: Utilized in imaging techniques such as MRI.
Therapeutic Agents: Investigated for potential therapeutic effects in treating diseases.
Industry
Sensors: Employed in the development of sensors for detecting various analytes.
Environmental Applications: Used in processes for environmental remediation.
Wirkmechanismus
The compound exerts its effects through coordination with specific molecular targets. The porphyrin ring allows for interactions with metal ions and other molecules, facilitating various biochemical and chemical processes. The exact mechanism may involve:
Binding to Enzymes: Modulating enzyme activity.
Electron Transfer: Participating in redox reactions.
Signal Transduction: Influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalamin: A cobalt-containing compound with a corrin ring structure.
Hemin: An iron-containing porphyrin compound.
Uniqueness
The unique combination of functional groups and the specific coordination environment of cobaltate(2-) distinguishes it from other similar compounds. Its specific reactivity and applications make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
87211-44-7 |
|---|---|
Molekularformel |
C45H52CoN9O9S- |
Molekulargewicht |
953.9 g/mol |
IUPAC-Name |
3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;cobalt(2+);N-[(2,4-diaminopyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-sulfanylpent-2-en-2-yl]formamide;hydron;hydrate |
InChI |
InChI=1S/C34H36N4O6.C11H17N5O2S.Co.H2O/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;1-7(9(19)2-3-17)16(6-18)5-8-4-14-11(13)15-10(8)12;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);4,6,17,19H,2-3,5H2,1H3,(H4,12,13,14,15);;1H2/q;;+2;/p-3/b;9-7-;; |
InChI-Schlüssel |
VYPYKJZULSGSCU-ROHPBIEZSA-K |
Isomerische SMILES |
[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.C/C(=C(\CCO)/S)/N(CC1=CN=C(N=C1N)N)C=O.O.[Co+2] |
Kanonische SMILES |
[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.CC(=C(CCO)S)N(CC1=CN=C(N=C1N)N)C=O.O.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


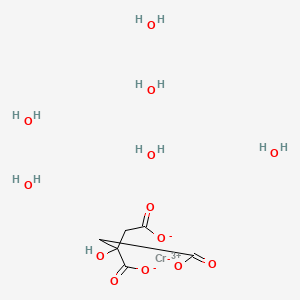

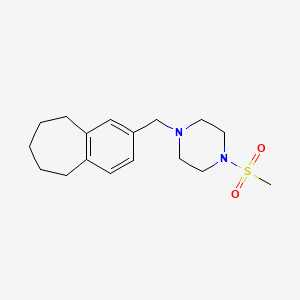
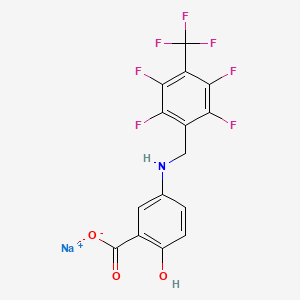
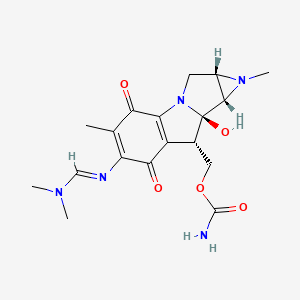
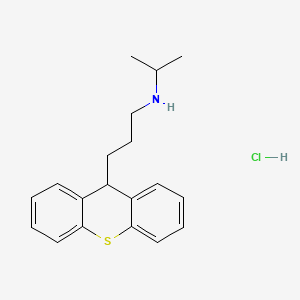
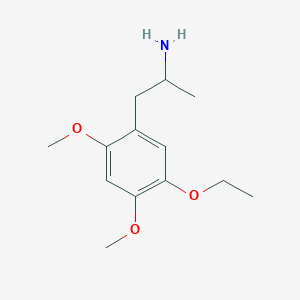
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
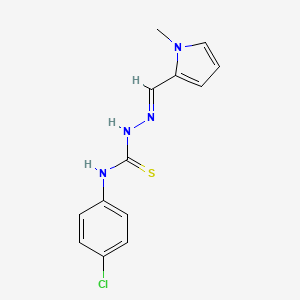
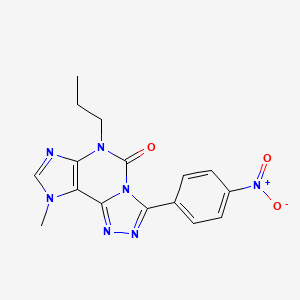

![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
